
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, also known as BDHQ, is a synthetic compound that has been increasingly studied for its potential therapeutic applications. BDHQ belongs to the class of quinoline derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Applications De Recherche Scientifique
Photophysical Properties and Aggregation Enhanced Emission
The study by Srivastava et al. (2016) focused on the synthesis and characterization of 1,8-naphthalimide-based compounds, which form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. The photophysical properties of these compounds were investigated in both solution and solid-state, demonstrating the significant impact of π-π stacking and intermolecular interactions on emission intensity. This research provides insight into the tuning of optical properties in similar quinolinone derivatives, including 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, for potential applications in optoelectronic devices and sensors (Srivastava et al., 2016).
Novel Sigma-2 Receptor Probe Development
Xu et al. (2005) developed and evaluated two benzamide analogues, including 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one derivatives, as sigma-2 receptor probes. The study demonstrated the high affinity of these compounds for sigma-2 receptors, highlighting their potential as tools for studying the role of sigma-2 receptors in various physiological and pathological processes (Xu et al., 2005).
Catalysis and Ligand Applications
Chakka et al. (2011) explored the use of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, in catalysis as ligands or their precursors. Their study on the molecular and electronic structure of these compounds provides valuable information for the development of novel catalytic systems using similar quinolinone derivatives (Chakka et al., 2011).
Synthesis of Alkaloids
The research by Huang et al. (2004) involved the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines through a one-pot Bischler–Napieralski reaction, followed by oxidative coupling. This methodology is applicable to the synthesis of complex alkaloids and highlights the synthetic utility of quinolinone derivatives like 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one in the preparation of biologically active compounds (Huang et al., 2004).
Fluorinated Heterocycles Synthesis
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. The study provides insights into the synthesis of fluorinated compounds using derivatives of 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, which could have significant implications for pharmaceutical and agrochemical industries (Wu et al., 2017).
Propriétés
IUPAC Name |
1-benzyl-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-9-11-19(12-10-17)32(28,29)24-16-26(15-18-7-5-4-6-8-18)21-14-23(31-3)22(30-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEMXTSHZVDKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2860252.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)
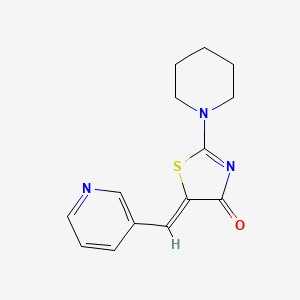
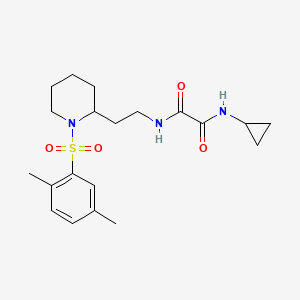

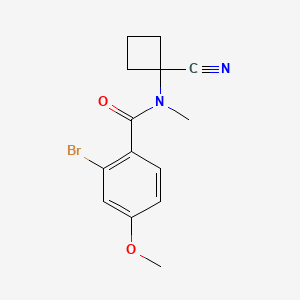
![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)
![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)
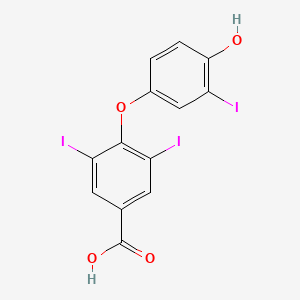
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)

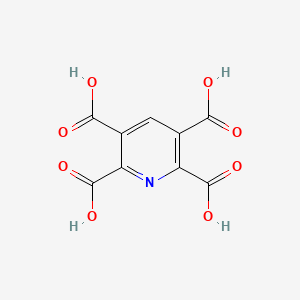
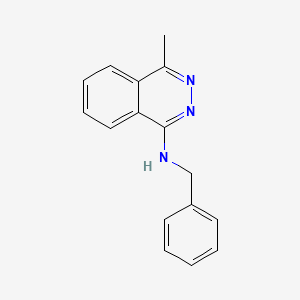
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)